2,4-Dibromobenzoyl chloride
CAS No.: 59615-16-6
Cat. No.: VC2229800
Molecular Formula: C7H3Br2ClO
Molecular Weight: 298.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59615-16-6 |
|---|---|
| Molecular Formula | C7H3Br2ClO |
| Molecular Weight | 298.36 g/mol |
| IUPAC Name | 2,4-dibromobenzoyl chloride |
| Standard InChI | InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H |
| Standard InChI Key | PCZHFYGRQWFUSL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)Br)C(=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)C(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2,4-Dibromobenzoyl chloride (C₇H₃Br₂ClO) consists of a benzoyl chloride framework with two bromine atoms substituted at the ortho (2-) and para (4-) positions relative to the carbonyl group. This dihalogenated structure presents a unique electronic distribution compared to mono-substituted variants like 4-bromobenzoyl chloride, which contains only one bromine atom at the para position . The presence of two electron-withdrawing bromine atoms creates an electron-deficient aromatic system, particularly influencing the reactivity of the carbonyl group.
Physical Properties
Based on structural analogy with related compounds, 2,4-dibromobenzoyl chloride is expected to present as a white to light brown crystalline solid at room temperature. While specific data for this dibromo derivative is limited in the provided sources, we can compare it to the related 4-bromobenzoyl chloride which has a melting point of 36-39°C . The dibromo derivative would likely have a higher melting point due to increased molecular weight and potential for stronger intermolecular interactions.
The compound is characteristically moisture-sensitive, reacting with water to form the corresponding carboxylic acid and hydrogen chloride. Similar to 4-bromobenzoyl chloride, it would be expected to be soluble in organic solvents such as chloroform and methylene chloride, with limited solubility in more polar protic solvents .
Spectroscopic Properties
The spectroscopic profile of 2,4-dibromobenzoyl chloride would show distinctive patterns in various analytical techniques:
| Spectroscopic Method | Expected Characteristics |
|---|---|
| IR Spectroscopy | Strong C=O stretching band (approximately 1760-1780 cm⁻¹) |
| C-Br stretching vibrations (approximately 550-650 cm⁻¹) | |
| Absence of OH bands (indication of purity) | |
| ¹H NMR | Complex aromatic splitting pattern (3 protons) |
| Downfield shifts due to deshielding effect of bromine atoms | |
| ¹³C NMR | Carbonyl carbon signal (approximately 165-170 ppm) |
| Carbon-bromine signals (distinctive shifts) | |
| Mass Spectrometry | Characteristic isotope pattern due to bromine atoms |
Synthesis and Preparation
Common Synthetic Routes
The synthesis of 2,4-dibromobenzoyl chloride typically follows similar pathways to those used for related benzoyl chlorides. The most common approach would involve:
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Starting with 2,4-dibromobenzoic acid
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Conversion to the acid chloride using thionyl chloride or other chlorinating agents
This parallels the purification approach for 4-bromobenzoyl chloride, where treating the carboxylic acid with an equal volume of redistilled SOCl₂, refluxing for 2 hours, and then evaporating excess SOCl₂ yields the desired product .
Laboratory Scale Preparation
For laboratory preparation, a procedure analogous to other benzoyl chlorides would involve:
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Placing 2,4-dibromobenzoic acid in a reaction flask equipped with a nitrogen inlet and reflux condenser
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Adding thionyl chloride in excess (typically 2-3 equivalents)
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Stirring initially at room temperature (approximately 23°C) for 15 minutes
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Heating to reflux for 4 hours to ensure complete conversion
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Cooling to room temperature and continuing stirring
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Removing excess thionyl chloride under reduced pressure
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Purifying the product by recrystallization from a suitable solvent
This process is similar to the synthetic approaches documented for other halogenated benzoyl chlorides.
Chemical Reactivity
General Reactivity Patterns
2,4-Dibromobenzoyl chloride exhibits high reactivity typical of acid chlorides, with the carbonyl carbon serving as an electrophilic site for nucleophilic attack. The electron-withdrawing effects of the two bromine substituents enhance this electrophilicity compared to unsubstituted benzoyl chloride. Key reactions include:
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Hydrolysis to form 2,4-dibromobenzoic acid when exposed to water
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Alcoholysis to form esters when reacted with alcohols
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Aminolysis to form amides when reacted with amines
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Formation of anhydrides when reacted with carboxylate salts
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Participation in Friedel-Crafts acylation reactions
Comparison with Related Compounds
Compared to 4-bromobenzoyl chloride, the presence of an additional bromine atom at the ortho position in 2,4-dibromobenzoyl chloride creates distinct reactivity differences:
| Property | 4-Bromobenzoyl Chloride | 2,4-Dibromobenzoyl Chloride |
|---|---|---|
| Electrophilicity | Enhanced by para-bromine | Further enhanced by additional ortho-bromine |
| Steric hindrance | Minimal | Significant due to ortho-bromine |
| Hydrolytic sensitivity | Moisture sensitive | Likely more moisture sensitive |
| Coupling reactions | Efficient in acylation | May have altered regioselectivity due to steric factors |
The ortho bromine in 2,4-dibromobenzoyl chloride introduces steric considerations that can affect reaction rates and product distributions in various transformations.
Applications in Organic Synthesis
Pharmaceutical Synthesis
Similar to its monobromo analog, 2,4-dibromobenzoyl chloride serves as a valuable building block in pharmaceutical synthesis, particularly for compounds requiring specifically dihalogenated benzoyl moieties:
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The compound can be used in the synthesis of potential HIV-1 protease inhibitors, where the dibromo substitution pattern may confer unique binding properties
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It can function as an acylating agent for the introduction of the 2,4-dibromobenzoyl group into various pharmaceutical intermediates
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The dibromobenzoyl motif appears in certain antimicrobial and antifungal compounds, where the halogen substitution pattern influences biological activity
Synthesis of Heterocyclic Compounds
2,4-Dibromobenzoyl chloride can participate in the synthesis of heterocyclic compounds including:
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Oxazole derivatives, which are important pharmacophores in medicinal chemistry
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Benzothiazoles and benzoxazoles, where the dibromo substitution pattern can impart distinct properties
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Modified peptides containing the 2,4-dibromobenzoyl group, which may exhibit altered biological activities and conformational preferences
Material Science Applications
The dibromo substitution pattern makes this compound valuable in material science applications:
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Synthesis of liquid crystal components, where the dibromobenzoyl group can impart specific molecular ordering properties
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Preparation of flame-retardant materials, leveraging the bromine content
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Development of specialized polymers with halogen-modified side chains
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